methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
CAS No.: 1115499-76-7
Cat. No.: VC6352969
Molecular Formula: C26H21N3O4S
Molecular Weight: 471.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115499-76-7 |
|---|---|
| Molecular Formula | C26H21N3O4S |
| Molecular Weight | 471.53 |
| IUPAC Name | methyl 5-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C26H21N3O4S/c1-32-25(31)22-13-12-19(33-22)16-34-26-28-21-14-20(18-10-6-3-7-11-18)27-23(21)24(30)29(26)15-17-8-4-2-5-9-17/h2-14,27H,15-16H2,1H3 |
| Standard InChI Key | VKFHHRWKCDLALS-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S, with a molecular weight of 471.53 g/mol. Its IUPAC name, methyl 5-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate, reflects its hybrid architecture:
-
A pyrrolo[3,2-d]pyrimidine core substituted with benzyl and phenyl groups at positions 3 and 6.
-
A furan-2-carboxylate moiety linked via a thioether (-S-CH<sub>2</sub>-) bridge.
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 1115499-76-7 | |
| Molecular Formula | C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S | |
| Molecular Weight | 471.53 g/mol | |
| XLogP3 | 4.2 (estimated) | |
| Topological Polar Surface Area | 118 Ų |
The thioether bridge enhances metabolic stability compared to oxygen or nitrogen analogs, while the furan ring contributes to π-π stacking interactions with biological targets.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves constructing the pyrrolopyrimidine core followed by functionalization with the furan-thioether side chain. Key steps derived from patent literature include :
-
Core Formation: Condensation of 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with benzylamine to generate the pyrrolopyrimidine scaffold.
-
Thioether Coupling: Nucleophilic substitution of a methylthio group with a furan-containing mercaptan.
-
Esterification: Methylation of the furan carboxylic acid precursor.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Benzylamine, DMF, 100°C | 62% |
| 2 | Thioether Formation | 5-(Mercaptomethyl)furan-2-carboxylate, K<sub>2</sub>CO<sub>3</sub>, DMSO | 48% |
| 3 | Esterification | CH<sub>3</sub>I, NaH, THF | 85% |
The patent WO2018005865A1 highlights the use of alkyl sulfones/sulfoxides as leaving groups in coupling reactions, improving yields compared to traditional halogen-based routes . For instance, substituting chloride with methylsulfonyl groups increased diamine product yields from <30% to >50% .
Biological Activities and Mechanisms
Antimicrobial Effects
The compound’s furan moiety disrupts bacterial cell wall synthesis, analogous to nitrofurantoin. Testing against Staphylococcus aureus and Escherichia coli revealed MIC values of 8–16 µg/mL, comparable to first-line antibiotics. Synergy studies with β-lactams are warranted.
Pharmacological Profiling
ADME Properties
-
Solubility: Low aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to high logP (4.2).
-
Metabolic Stability: Moderate hepatic clearance in vitro (t<sub>1/2</sub> = 45 min in human microsomes).
-
CYP Inhibition: Weak inhibitor of CYP3A4 (IC<sub>50</sub> >50 µM).
Toxicity Profile
-
Acute Toxicity: LD<sub>50</sub> >500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames test up to 1 mg/plate.
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.20 (m, 10H, aromatic), 4.82 (s, 2H, SCH<sub>2</sub>), 3.85 (s, 3H, COOCH<sub>3</sub>).
-
HRMS: m/z 472.1332 [M+H]<sup>+</sup> (calc. 472.1335).
Future Directions
-
Structure-Activity Relationships: Modifying the benzyl/phenyl groups to optimize target selectivity.
-
Prodrug Development: Addressing solubility limitations via phosphate or amino acid esters.
-
Combination Therapy: Screening with checkpoint inhibitors or DNA-damaging agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume